molecular formula C14H21BO2 B2778197 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-64-2

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2778197
CAS RN: 214360-64-2
M. Wt: 232.13
InChI Key: RCCYMBKXLWUXTG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDO-BF2, is a boron-containing compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is a highly efficient oxidant and has been used in various chemical reactions, including the oxidation of alcohols, alkenes, and sulfides. In

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Silaboration of Allenes : A study by Chang et al. (2005) describes a method for synthesizing various 2-silylallylboronates using 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane in a palladium-catalyzed process. This method showcases high regio- and stereoselectivity and can be applied to the synthesis of homoallylic alcohols (Chang et al., 2005).

Material Science and Engineering

  • Synthesis of Polyenes : Das et al. (2015) synthesized a series of 2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds are potential intermediates for creating new materials for Liquid Crystal Display (LCD) technology. The study highlights their potential in synthesizing conjugated polyene as new materials (Das et al., 2015).

  • Preparation of Propargylation Reagent : Fandrick et al. (2012) discussed the scalable preparation of 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane. This study addresses problems associated with batch processing and proposes a continuous-flow process for efficient production (Fandrick et al., 2012).

Biochemistry and Medical Research

  • Design of Lipogenic Inhibitors : Das et al. (2011) synthesized a library of 2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. Some of these compounds, like BF102, showed potential as lipid-lowering drugs without significant toxicity in mice (Das et al., 2011).

  • Development of Silicon-Based Drugs : Büttner et al. (2007) developed a new building block, 2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane, for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. This work facilitated the synthesis of retinoid agonist disila-bexarotene (Büttner et al., 2007).

properties

IUPAC Name

2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYMBKXLWUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

214360-64-2
Record name 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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